(Biotinyl-Gln1)-LHRH

GnRH receptor pharmacology biotinylated peptide agonists GPCR signaling

Inconsistent biotin tag placement in LHRH analogs can invert experimental outcomes from agonist to antagonist. (Biotinyl-Gln1)-LHRH is a rigorously defined GnRH receptor antagonist (free base MW 1425.62 g/mol) that serves as a pure negative control without residual agonism. - Pure Antagonist Profile: Validated against biotin-[D-Lys⁶]-LHRH; does not stimulate IP production [evidence]. - Streptavidin-Sensitive Probe: Complete loss of receptor binding upon conjugation confirms N-terminal orientation for docking studies [evidence]. - Reliable Supply: Supplied as trifluoroacetate salt at ≥97.9% HPLC purity, ensuring reproducible IC₅₀ determinations across laboratories [evidence].

Molecular Formula C65H92N20O15S
Molecular Weight 1425.6 g/mol
CAS No. 218433-98-8
Cat. No. B1513460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Biotinyl-Gln1)-LHRH
CAS218433-98-8
Molecular FormulaC65H92N20O15S
Molecular Weight1425.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)N)NC(=O)CCCCC6C7C(CS6)NC(=O)N7
InChIInChI=1S/C65H92N20O15S/c1-34(2)23-43(58(94)78-42(11-7-21-71-64(68)69)63(99)85-22-8-12-49(85)62(98)73-29-52(67)89)77-54(91)30-74-56(92)44(24-35-15-17-38(87)18-16-35)79-61(97)47(31-86)82-59(95)45(25-36-27-72-40-10-4-3-9-39(36)40)80-60(96)46(26-37-28-70-33-75-37)81-57(93)41(19-20-51(66)88)76-53(90)14-6-5-13-50-55-48(32-101-50)83-65(100)84-55/h3-4,9-10,15-18,27-28,33-34,41-50,55,72,86-87H,5-8,11-14,19-26,29-32H2,1-2H3,(H2,66,88)(H2,67,89)(H,70,75)(H,73,98)(H,74,92)(H,76,90)(H,77,91)(H,78,94)(H,79,97)(H,80,96)(H,81,93)(H,82,95)(H4,68,69,71)(H2,83,84,100)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,55-/m0/s1
InChIKeyKZAFISRCTGJDLA-PVPGZCQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Biotinyl-Gln1)-LHRH (CAS 218433-98-8): A Defined Biotinylated GnRH Antagonist for Receptor Pharmacology


(Biotinyl-Gln1)-LHRH is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH/LHRH) in which a biotin moiety is covalently attached to the N-terminal glutamine residue. Unlike native GnRH, which acts as a potent agonist at the GnRH receptor, this compound functions as a GnRH antagonist, competing for receptor binding without triggering the canonical Gq-coupled inositol phosphate signaling cascade [1]. The molecule is supplied as a trifluoroacetate salt with a defined molecular weight of 1425.62 g/mol (free base) and a primary sequence of Biotinyl-Gln-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ .

Receptor pharmacology
Defined GnRH antagonist – no agonist activity, suitable for competitive blockade studies
Biotin attachment site
Biotin conjugated at Gln1 position; distinguishes from Lys6 analogs for consistent antagonist profile

Why (Biotinyl-Gln1)-LHRH Cannot Be Replaced by Other Biotinylated LHRH Analogs


Substituting (Biotinyl-Gln1)-LHRH with another biotinylated LHRH analog, such as biotin-[D-Lys⁶]-LHRH, introduces a critical functional divergence: the position of the biotin tag determines whether the molecule acts as an antagonist or an agonist. In head-to-head functional assays, biotin-[D-Lys⁶]-LHRH stimulates inositol phosphate production (agonist) while (Biotinyl-Gln1)-LHRH exhibits pure antagonist activity [1]. Furthermore, upon streptavidin conjugation, the Gln1-biotinylated analog loses all receptor binding, whereas the D-Lys⁶-biotinylated analog retains functional binding and receptor internalization capability [1]. Generic substitution without regard to biotin attachment position would therefore invert the experimental outcome and invalidate the assay interpretation.

(Biotinyl-Gln1)-LHRH
Pure antagonist
No IP stimulation; inhibits GnRH-induced IP accumulation.
Biotin-[D-Lys⁶]-LHRH
Full agonist
Stimulates IP production with ED₅₀ comparable to GnRH. Replacing would invert experimental outcome.
(Biotinyl-Gln1)-LHRH + streptavidin
Binding abolished
Steric hindrance prevents receptor interaction after streptavidin conjugation.
Biotin-[D-Lys⁶]-LHRH + streptavidin
Binding retained
Complex still binds receptor and induces internalization. Unfit for negative-control pull-down workflows.

Quantitative Comparative Evidence for (Biotinyl-Gln1)-LHRH Differentiation


Functional Antagonist Activity at GnRH Receptor Contrasts with Biotin-[D-Lys⁶]-LHRH Agonism

In a direct head-to-head study using COS-7 cells expressing the GnRH receptor, biotin-[Gln¹]GnRH (chemically equivalent to (Biotinyl-Gln1)-LHRH) exhibited pure GnRH antagonist activity—it failed to stimulate total inositol phosphate (IP) production and inhibited GnRH-mediated IP accumulation. In contrast, biotin-[D-Lys⁶]GnRH functioned as a full agonist, stimulating total IP production with an ED₅₀ comparable to native GnRH (25.3±15.9 nM). Native GnRH and biotin-[D-Lys⁶]GnRH stimulated IP production, whereas biotin-[Gln¹]GnRH did not [1].

Functional activity
Head-to-head
Antagonist – no IP stimulation
Biotin-[D-Lys⁶]GnRH: full agonist (ED₅₀ 25.3±15.9 nM)
Supports antagonist assay context
COS-7 cells expressing rat GnRH receptor; total [³H]IP assay
GnRH receptor pharmacology biotinylated peptide agonists GPCR signaling

GnRH Receptor Binding Affinity: IC₅₀ Comparison Across Biotinylated Analogs

In a competitive radioligand displacement assay using ¹²⁵I-des-Gly¹⁰[D-Trp⁶]GnRH on rat anterior pituitary membranes, (Biotinyl-Gln1)-LHRH bound the GnRH receptor with an IC₅₀ of 271±41.2 nM. This represents a 2.6-fold lower binding affinity compared to biotin-[D-Lys⁶]GnRH (IC₅₀ 104.3±16.6 nM) and an 8.2-fold lower affinity compared to native GnRH (IC₅₀ 32.9±9.6 nM) [1].

Binding affinity (IC₅₀)
Head-to-head
271 ± 41.2 nM
GnRH IC₅₀ = 32.9 nM; D-Lys⁶ analog IC₅₀ = 104.3 nM
Context-dependent binding potency
Rat pituitary membrane competition binding
receptor binding assay IC₅₀ determination radioligand displacement

Streptavidin-Induced Steric Hindrance: Complete Abrogation of Receptor Binding for (Biotinyl-Gln1)-LHRH

Pre‑incubation of biotin-[Gln¹]GnRH with excess streptavidin completely abolished its ability to bind the GnRH receptor. Under identical conditions, the biotin-[D-Lys⁶]GnRH–streptavidin complex retained receptor binding (albeit with reduced affinity compared to the unconjugated peptide) and maintained its capacity to induce receptor internalization [1].

Streptavidin effect
Head-to-head
Binding completely abolished
D-Lys⁶ analog–streptavidin complex retains binding and internalization
Not suitable for pull-down workflows
Pre-incubation with excess streptavidin
streptavidin steric hindrance receptor binding orientation

Commercially Available Analytical Purity: 97.9% HPLC Specification for Reproducible Quantitative Studies

Commercially sourced (Biotinyl-Gln1)-LHRH trifluoroacetate salt is supplied with a verified HPLC purity specification of 97.9% (CymitQuimica, CAS 218433-98-8), enabling consistent batch-to-batch performance in quantitative receptor binding and functional assays .

HPLC purity
Data to verify
97.9%
Exceeds common ≥95% research-grade threshold
Supports batch reproducibility
Vendor Certificate of Analysis; specification review advised
HPLC purity peptide quality control trifluoroacetate salt

Validated Application Scenarios for (Biotinyl-Gln1)-LHRH Based on Comparative Evidence


GnRH Receptor Antagonist Reference Standard for Inositol Phosphate Turnover Assays

(Biotinyl-Gln1)-LHRH serves as a defined competitive GnRH receptor antagonist in functional IP accumulation assays. Its pure antagonist profile—established in direct comparison with the agonist biotin-[D-Lys⁶]-LHRH—makes it suitable as a positive control for receptor blockade without residual agonism, enabling accurate quantification of antagonist potency for novel GnRH receptor ligands [1].

Steric Hindrance Probe for Mapping GnRH Receptor Binding Pocket Topology

The complete loss of receptor binding upon streptavidin conjugation distinguishes (Biotinyl-Gln1)-LHRH from position-6 biotinylated analogs. This differential steric sensitivity is exploited in structural biology workflows to infer that the N-terminus of GnRH is oriented inward within the receptor binding pocket, a finding critical for computational docking studies and structure-based drug design targeting the GnRH receptor [1].

Negative Control for Streptavidin-Based GnRH Receptor Pull-Down Experiments

Because the biotin-[Gln¹]GnRH–streptavidin complex cannot bind the receptor, (Biotinyl-Gln1)-LHRH provides an essential negative control in avidin/streptavidin affinity purification protocols. It allows researchers to distinguish genuine receptor–ligand complexes recovered via the biotin tag (using analogs such as biotin-[D-Lys⁶]-LHRH) from non-specific background [1].

High-Purity Procurement Specification for Quantitative Receptor Pharmacology

The 97.9% HPLC purity specification documented for commercially available (Biotinyl-Gln1)-LHRH trifluoroacetate salt ensures minimal interference from peptide by-products in quantitative binding and functional assays. This specification supports reproducible IC₅₀ and antagonist potency determinations across independent laboratories, meeting the quality requirements for peer-reviewed pharmacological studies .

Application
Selection Property
Validation Focus
GnRH receptor antagonist studies
Pure antagonist profile
IP accumulation endpoint context
Receptor binding pocket topology studies
N-terminal biotin orientation sensitivity
Streptavidin conjugation response
Streptavidin-based pull-down experiments
Binding-incompetent streptavidin complex
Negative control validation
Quantitative receptor pharmacology
HPLC purity specification
Batch reproducibility review
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